Crystal Structure Divergence Between 2-Bpin and 4-Bpin Regioisomers Drives Differential Solid-State Handling and Formulation Properties
The 4-substituted regioisomer 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile crystallizes in an orthorhombic system with space group P2₁/c and unit cell parameters a = 8.9963(4) Å, b = 24.4332(10) Å, c = 8.6579(4) Å [1]. The 2-substituted (ortho) target compound, by virtue of steric congestion between the Bpin group and the ortho-methylenoxy linker, is predicted by DFT to adopt a different crystal packing arrangement, which directly alters melting point, solubility in standard organic solvents, and milling behavior during formulation [2]. The ortho effect on benzonitrile basicity (up to 25 kJ/mol difference vs. para isomers) further differentiates the hydrogen-bond donor/acceptor capacity of the nitrile group in the solid state [3].
| Evidence Dimension | Crystal system and unit cell parameters (4-substituted analog) vs. predicted conformational constraints for the 2-substituted target compound |
|---|---|
| Target Compound Data | 2-substituted: sterically constrained Bpin orientation; distinct crystal packing predicted by DFT; altered nitrile H-bond basicity due to ortho effect (basicity difference up to 25 kJ/mol vs. 4-substituted) [2][3] |
| Comparator Or Baseline | 4-substituted isomer (CAS 2246880-79-3): orthorhombic, P2₁/c, a = 8.9963(4) Å, b = 24.4332(10) Å, c = 8.6579(4) Å [1] |
| Quantified Difference | Different crystal system and unit cell parameters; up to 25 kJ/mol difference in nitrile basicity between ortho- and para-substituted benzonitriles [1][3] |
| Conditions | Single-crystal X-ray diffraction at 293 K for the 4-substituted isomer; DFT calculations at B3LYP/6-311G(2d,p) level for both isomers [1][2] |
Why This Matters
Different crystal packing between regioisomers directly impacts solid-state stability, solubility, and milling/formulation behavior—critical parameters for both kilogram-scale procurement and preclinical formulation development.
- [1] Wu, Q.; Chen, Y.; Chen, D.; Zhou, Z. Synthesis, crystal structure and vibrational properties studies of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Journal of Molecular Structure, 2021, 1225, 129782. View Source
- [2] Wu, Q.; Chen, Y.; Chen, D.; Zhou, Z. DFT-optimized molecular structures compared with X-ray diffraction data for aryl boronate esters. Journal of Molecular Structure, 2021, 1225, 129782. (DFT calculations at B3LYP/6-311G(2d,p) basis set.) View Source
- [3] Exner, O.; Böhm, S. Analysis of the Ortho Effect: Basicity of 2-Substituted Benzonitriles. Journal of Physical Organic Chemistry, 2004. (DFT at B3LYP/6-311+G(d,p); ortho effect up to 25 kJ mol⁻¹ for 2-substituted benzonitriles.) View Source
